N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide
Overview
Description
N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to a tetrahydropyridine ring, which is further connected to a benzamide moiety
Mechanism of Action
Target of Action
Related compounds such as n-benzylbenzamide have been found to inhibit the activity of tyrosinase , an enzyme that plays a crucial role in the production of melanin.
Mode of Action
It is known that related compounds can interact with their targets through various mechanisms, such as inhibiting enzyme activity .
Biochemical Pathways
Inhibition of tyrosinase by related compounds can affect the melanin synthesis pathway .
Result of Action
The inhibition of tyrosinase by related compounds can lead to a decrease in melanin production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1-benzyl-6-methylpiperidine.
Attachment of the Benzamide Group: The benzamide moiety is introduced through an amide coupling reaction. This can be achieved by reacting the tetrahydropyridine intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the tetrahydropyridine ring or the benzamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the benzyl or benzamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Benzylbenzamide: Similar in structure but lacks the tetrahydropyridine ring.
N-(Phenylmethyl)benzamide: Another benzamide derivative with a different substituent pattern.
Uniqueness
N-(1-benzyl-6-methyl-1,2,5,6-tetrahydropyridin-3-yl)benzamide is unique due to the presence of the tetrahydropyridine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications and effects.
Properties
IUPAC Name |
N-(1-benzyl-2-methyl-3,6-dihydro-2H-pyridin-5-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-16-12-13-19(21-20(23)18-10-6-3-7-11-18)15-22(16)14-17-8-4-2-5-9-17/h2-11,13,16H,12,14-15H2,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTCVLGVWGLHPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=C(CN1CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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